molecular formula C17H36O4 B14354842 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane CAS No. 93658-50-5

1,3-Dipropoxy-2,2-bis(propoxymethyl)propane

Cat. No.: B14354842
CAS No.: 93658-50-5
M. Wt: 304.5 g/mol
InChI Key: DFMIMOBNVROPCZ-UHFFFAOYSA-N
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Description

1,3-Dipropoxy-2,2-bis(propoxymethyl)propane is an organic compound with the molecular formula C17H36O4 It is a derivative of propane, characterized by the presence of propoxy groups attached to the central carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane typically involves the reaction of 1,3-dibromo-2,2-bis(bromomethyl)propane with propanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by propoxy groups. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropoxy-2,2-bis(propoxymethyl)propane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), acetone

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones

    Reduction: Alcohol derivatives

    Substitution: Substituted propoxy compounds

Scientific Research Applications

1,3-Dipropoxy-2,2-bis(propoxymethyl)propane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s propoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxypropane: Similar in structure but with methoxy groups instead of propoxy groups.

    1,3-Dibromo-2,2-bis(bromomethyl)propane: A precursor used in the synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane.

    1,3-Diazido-2,2-bis(azidomethyl)propane: Contains azido groups instead of propoxy groups.

Uniqueness

This compound is unique due to its specific arrangement of propoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

93658-50-5

Molecular Formula

C17H36O4

Molecular Weight

304.5 g/mol

IUPAC Name

1,3-dipropoxy-2,2-bis(propoxymethyl)propane

InChI

InChI=1S/C17H36O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h5-16H2,1-4H3

InChI Key

DFMIMOBNVROPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(COCCC)(COCCC)COCCC

Origin of Product

United States

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